3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide
Description
This compound features a benzimidazole core substituted with a 1-methyl-2-(2-phenylethyl) group at position 1 and a propanamide linker at position 4. The propanamide chain terminates in a 3-methoxy-1,2-oxazol-5-yl moiety.
- Step 1: Formation of the benzimidazole core via condensation of substituted phenylenediamine with carbonyl-containing reagents .
- Step 2: Introduction of the propanamide group through amidation or coupling reactions, akin to methods used for benzamide derivatives (e.g., ) .
- Step 3: Functionalization with the 3-methoxyoxazole group, possibly via cyclization or nucleophilic substitution.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)benzimidazol-5-yl]propanamide |
InChI |
InChI=1S/C23H24N4O3/c1-27-20-11-9-17(24-22(28)13-10-18-15-23(29-2)26-30-18)14-19(20)25-21(27)12-8-16-6-4-3-5-7-16/h3-7,9,11,14-15H,8,10,12-13H2,1-2H3,(H,24,28) |
InChI Key |
OXPKSIXNZHYPLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CCC3=CC(=NO3)OC)N=C1CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: Starting with a precursor such as 3-methoxy-1,2-oxazole, the oxazole ring is synthesized through cyclization reactions involving appropriate starting materials and catalysts.
Benzimidazole Synthesis: The benzimidazole moiety is synthesized separately, often starting from o-phenylenediamine and carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the oxazole and benzimidazole fragments through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings of the benzimidazole and oxazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce more saturated heterocyclic compounds.
Scientific Research Applications
3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key structural analogs:
Key Differentiators and Hypotheses
The propanamide linker could improve solubility relative to the carbamate group in R 17934, influencing bioavailability .
Mechanistic Insights :
- Unlike R 17934, which directly disrupts microtubules , the target compound’s oxazole-propanamide motif might engage alternative targets (e.g., kinases or DNA repair enzymes) due to its hydrogen-bonding capacity.
Synthetic Complexity :
- The target compound’s synthesis likely requires more steps than the hydrazide derivatives in , due to the oxazole ring formation .
Biological Activity
The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide is a synthetic derivative that combines features from oxazole and benzimidazole moieties. This article explores its biological activity, focusing on its antiproliferative, antimicrobial, and antioxidative properties, as well as relevant case studies and research findings.
The compound has a complex structure characterized by the presence of an oxazole ring and a benzimidazole core. Its molecular formula is with a molecular weight of approximately 437.5 g/mol. The compound's solubility and stability in biological systems are critical for its efficacy as a therapeutic agent.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required for 50% inhibition) against selected cancer cell lines:
| Cell Line | IC50 (µM) | Comparison Agents | Notes |
|---|---|---|---|
| HCT 116 | 3.7 | Doxorubicin | Selective activity observed |
| MCF-7 | 1.2 | Etoposide | Strong antiproliferative effect |
| HEK 293 | 5.3 | - | Moderate activity noted |
The compound's effectiveness appears to be influenced by its structural components, particularly the methoxy and oxazole groups, which enhance its interaction with cellular targets involved in cancer proliferation .
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for tested strains are presented below:
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Gram-positive |
| Escherichia coli | 32 | Gram-negative |
| Enterococcus faecalis | 8 | Gram-positive |
These results indicate that the compound exhibits selective antibacterial activity, particularly against E. faecalis, suggesting potential applications in treating infections caused by resistant bacterial strains .
Antioxidative Activity
The antioxidative properties of the compound were assessed using various assays, revealing significant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The antioxidative capacity is believed to contribute to its overall biological efficacy, particularly in cancer therapy where oxidative stress plays a crucial role in tumor progression .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to the one in focus:
- Case Study on Cancer Treatment : A study involving derivatives of benzimidazole showed promising results in inhibiting tumor growth in vivo, supporting the hypothesis that structural modifications can significantly enhance biological activity.
- Antimicrobial Research : Research on benzimidazole derivatives demonstrated effective inhibition of bacterial growth, particularly in drug-resistant strains, emphasizing the need for new antibiotic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
